2-Methyl-N-phenylhex-5-enamide
Description
Structure
3D Structure
Properties
CAS No. |
114662-84-9 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-methyl-N-phenylhex-5-enamide |
InChI |
InChI=1S/C13H17NO/c1-3-4-8-11(2)13(15)14-12-9-6-5-7-10-12/h3,5-7,9-11H,1,4,8H2,2H3,(H,14,15) |
InChI Key |
OYKDGPHGANWZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Reactivity Profiles and Mechanistic Investigations
The reactivity of 2-Methyl-N-phenylhex-5-enamide is characterized by the distinct functionalities present in its structure: the amide group and the terminal alkene. These sites can react independently or in concert, with the amide often playing a crucial role in directing and influencing reactions at the distal alkene.
Reactivity at the Amide Functionality
The amide group, consisting of a nitrogen atom bonded to a carbonyl group, is a key reactive center. Its reactivity is largely defined by the N-H bond and the electronic nature of the carbonyl group.
The activation of the N-H bond is a critical step in many transformations involving amides and is often a prerequisite for subsequent reactions. mdpi.com This activation can be achieved through various means, including the use of transition metal complexes or strong bases. nih.govsioc-journal.cn For instance, molecular aluminum complexes have been shown to activate N-H bonds through a cooperative mechanism involving both the metal center and its ligand. nih.gov In the context of this compound, such activation would generate a metal-amido species, which could then participate in catalytic cycles. The activation of the N-H bond is a key initial step in processes like the catalytic conversion of ammonia. mdpi.com
Protonation events typically occur at the amide oxygen rather than the nitrogen due to the resonance stabilization of the resulting cation. This O-protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. While direct protonation of the nitrogen is less favorable, it can be influenced by the surrounding chemical environment and the nature of the acid used.
The amide functionality in this compound can act as an internal directing group, controlling the regioselectivity and stereoselectivity of reactions occurring at other parts of the molecule. This directing effect is typically achieved through the formation of a chelation intermediate with a metal catalyst.
Research has demonstrated that a distal amide group can direct the synthesis of five-coordinate osmium alkylidene derivatives from terminal alkynes. acs.org In this process, the oxygen atom of the amide group weakly coordinates to the metal center, guiding the subsequent transformations. acs.org This directing effect prevents the typical tautomerization of the triple bond and instead promotes a Markovnikov-type insertion. acs.org Similarly, in copper-catalyzed oxygenation reactions of alkene-tethered amides, the amide group is proposed to play a directing role in the cleavage of the C=C bond. rsc.org Rhodium(III)-catalyzed C-H functionalization of N-phenoxyacetamides with alkynes has also been shown to be directed by the amide group, leading to either ortho-hydroxyphenyl-substituted enamides or cyclized benzofurans depending on the reaction conditions. researchgate.net
Table 1: Examples of Amide Group as an Internal Directing Group
| Reaction Type | Catalyst System | Substrate Type | Product | Source |
|---|---|---|---|---|
| Alkylidene Synthesis | OsH₂Cl₂(PⁱPr₃)₂ | N-phenylhex-5-ynamide | OsCl₂{=C(CH₃)(CH₂)₃C(O)NHPh}(PⁱPr₃)₂ | acs.org |
| C=C Bond Cleavage | CuOAc / 1,10-phenanthroline | N-Methoxy-2,2-diphenylpent-4-enamide | N-Methoxy-N-(2-oxo-2-phenylethyl)acetamide | rsc.org |
The substitution of the hydrogen atom on the amide nitrogen with an alkyl group (N-alkylation) significantly alters the reactivity and stability of the resulting compound. N-alkylation removes the possibility of N-H bond activation, thereby precluding reactions that rely on this initial step. csic.es
From a stability perspective, N-alkylated N-acyliminium ions are generally more stable than their N-hydrogenated counterparts. nih.gov The electron-donating nature of the alkyl group helps to stabilize the positive charge on the nitrogen atom. nih.gov This increased stability can influence the pathways of reactions involving such intermediates. For instance, in the context of agelastatin A, the N-alkylation state dictates the outcome of cyclization reactions by influencing the stability and electrophilicity of N-acyliminium ion intermediates. nih.gov
Furthermore, N-alkylation can be achieved through various synthetic methods, including the use of carboxylic acids and molecular hydrogen in the presence of a ruthenium catalyst. csic.es This process allows for the synthesis of a wide range of N-alkylated secondary and tertiary amines. csic.es
Reactivity of the Terminal Alkene Moiety
The terminal alkene in this compound is a region of high electron density, making it susceptible to attack by electrophiles and a participant in radical and cycloaddition reactions. savemyexams.com
Electrophilic Addition Reactions
Electrophilic addition is a characteristic reaction of alkenes. savemyexams.comlasalle.eduscribd.com The reaction is initiated by the attack of an electrophile on the electron-rich π-bond of the alkene, leading to the formation of a carbocation intermediate. libretexts.orgyoutube.com This intermediate is then attacked by a nucleophile to give the final addition product. libretexts.org
In the case of this compound, an unsymmetrical alkene, the regioselectivity of the addition is governed by Markovnikov's rule. This rule states that in the addition of a protic acid HX to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. youtube.com This is because the more substituted carbocation is more stable. Therefore, the addition of HBr to this compound would be expected to yield 5-bromo-2-methyl-N-phenylhexanamide as the major product.
Table 2: Predicted Products of Electrophilic Addition to this compound
| Reagent | Electrophile | Nucleophile | Predicted Major Product |
|---|---|---|---|
| HBr | H⁺ | Br⁻ | 5-Bromo-2-methyl-N-phenylhexanamide |
| H₂O (in acid) | H⁺ | H₂O | 5-Hydroxy-2-methyl-N-phenylhexanamide |
The mechanism involves two main steps:
Protonation of the alkene: The π electrons of the double bond attack the electrophile (e.g., H⁺ from HBr), forming a new C-H bond and a secondary carbocation at the C5 position. lasalle.edulibretexts.org
Nucleophilic attack: The nucleophile (e.g., Br⁻) attacks the electrophilic carbocation, forming the final product. lasalle.edu
Radical and Cycloaddition Processes
The terminal alkene of this compound can also participate in radical reactions and cycloaddition processes. Radical additions to alkenes can be initiated by radical initiators and proceed via a chain mechanism. In a copper-catalyzed reaction, alkene-tethered amides can be converted to cyclic imides, a process that is suggested to involve radical intermediates. rsc.org The use of radical scavengers like TEMPO was shown to significantly reduce the yield of the cyclized product, supporting the involvement of a radical pathway. rsc.org
Cycloaddition reactions are another important class of reactions for alkenes. These reactions involve the concerted or stepwise formation of a cyclic product from two or more unsaturated molecules. The terminal alkene in this compound can act as a 2π component in various cycloadditions. For example, it could potentially undergo [2+2] photocycloadditions, or [4+2] Diels-Alder reactions if a suitable diene is present. academie-sciences.fr Furthermore, 1,3-dipolar cycloadditions with species like azides or nitrile oxides could lead to the formation of five-membered heterocyclic rings. nih.gov For instance, the cycloaddition of enamides with azides has been used to synthesize 1,4,5-trisubstituted-1,2,3-triazoles. nih.gov
Research on the reactivity of 1,2,3,5-tetrazines has shown that they can undergo cycloaddition reactions with enamines, followed by elimination of nitrogen and an amine to form a triazine. nih.gov This highlights the potential for the enamide-like character that could be induced in this compound to participate in such cycloadditions.
Metal-Mediated Transformations and Catalytic Cycles
The reactivity of enamides, including this compound, can be significantly influenced and expanded through the use of metal catalysts. These transformations often proceed through complex catalytic cycles involving various organometallic intermediates.
While direct metal-mediated transformations on this compound are a subject of ongoing research, significant insights can be drawn from studies on its alkyne precursor, N-phenylhex-5-ynamide. The reaction of terminal alkynes bearing a distal amide group with the dihydride osmium(IV) complex, OsH₂Cl₂(PⁱPr₃)₂, has been shown to yield five-coordinate osmium alkylidene derivatives. nih.govresearchgate.netresearchgate.net This reaction is notable because osmium typically favors the formation of hydride alkylidyne species. nih.govresearchgate.net
The presence of the amide group in the alkyne substrate directs the reaction pathway. Instead of the typical tautomerization of the alkyne to a vinylidene, the amide functionality promotes a Markovnikov-type insertion of the alkyne into an osmium-hydride bond. nih.gov A subsequent 1,3-hydride migration to the β-carbon of the resulting alkenyl intermediate leads to the formation of a stable five-coordinate alkylidene complex. nih.gov For the reaction with N-phenylhex-5-ynamide, the resulting product is the osmium alkylidene OsCl₂{=C(CH₃)(CH₂)₃NH(CO)Ph}(PⁱPr₃)₂. nih.govresearchgate.netresearchgate.net
These alkylidene complexes are themselves intermediates in the osmium-mediated cleavage of the alkyne's carbon-carbon triple bond. nih.govresearchgate.netunizar.es Under mild thermal conditions, they can undergo further transformations.
The five-coordinate osmium alkylidene complexes derived from amide-functionalized alkynes are thermally unstable and can evolve into more stable six-coordinate hydride-alkylidyne derivatives. researchgate.netunizar.es This transformation involves the rupture of the Cα-CH₃ bond of the alkylidene ligand, a bond that was originally part of the alkyne's triple bond. researchgate.netresearchgate.net
For the alkylidene OsCl₂{=C(CH₃)(CH₂)₃NH(CO)Ph}(PⁱPr₃)₂, two competitive pathways have been observed in dichloromethane (B109758) at 60°C: researchgate.netunizar.es
Pathway A: Migration of the methyl group from the alkylidene's α-carbon to the osmium center, followed by methylidene extrusion, yields a hydride-alkylidyne complex with a linear spacer: OsHCl₂{≡C(CH₂)₃C(O)NHPh}(PⁱPr₃)₂. unizar.es
Pathway B: Activation of a C-H bond on the β-carbon, proceeding through an osmacyclopropene intermediate, followed by a 1,2-methyl shift. This results in a hydride-alkylidyne complex with a branched spacer: OsHCl₂{≡CCH(CH₃)(CH₂)₂C(O)NHPh}(PⁱPr₃)₂. unizar.es
In dichloromethane, these two products are formed in a 10:7 ratio. researchgate.net Despite their instability, these alkylidene complexes can also participate in metathesis reactions with allenes, providing a useful route to five-coordinate vinylidene complexes. researchgate.netunizar.es
Enamides like this compound are versatile building blocks in organic synthesis, capable of forming both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. capes.gov.bracs.org Although their nucleophilicity is lower than that of corresponding enamines or metal enolates, they can react with a range of electrophiles, often requiring activation by a Lewis acid catalyst. capes.gov.brnih.gov
C-C Bond Formation: Enamides can act as carbon nucleophiles at the α-carbon. masterorganicchemistry.com The nitrogen's lone pair of electrons participates in resonance, increasing the electron density of the C=C double bond and making the α-carbon nucleophilic. masterorganicchemistry.com This allows for reactions such as alkylation with alkyl halides or Michael additions. masterorganicchemistry.com The general mechanism for alkylation involves the attack of the enamide's α-carbon on the electrophilic carbon of the alkyl halide in an Sₙ2-type reaction. masterorganicchemistry.com
C-N Bond Formation: The formation of C-N bonds often involves the enamide reacting with electrophilic nitrogen sources. In transition-metal-catalyzed reactions, such as copper-catalyzed aminations, a proposed mechanism involves the initial coordination of the enamide to the metal catalyst. researchgate.net This is followed by transmetalation with a coupling partner (e.g., an arylboronic acid) to form a new complex. The final C-N bond can then be formed through reductive elimination from this complex, regenerating the catalyst. researchgate.net Enamides can also undergo cycloaddition reactions, such as inverse-electron-demand Diels-Alder reactions, to form nitrogen-containing heterocyclic structures. acs.orgnih.gov
The products from these nucleophilic additions are often N-protected imines, which are valuable intermediates that can be converted to other functional groups like ketones (via hydrolysis) or N-protected amines (via reduction or further alkylation). capes.gov.br
Structure-Reactivity Relationships
The reactivity of this compound is intrinsically linked to its three-dimensional structure, which is dictated by the steric and electronic properties of its constituent parts.
The methyl group at the 2-position (α-carbon) of the hexenamide backbone has a profound impact on the molecule's reactivity and stereochemical outcomes.
Steric Effects: The primary influence of the 2-methyl group is steric hindrance. This bulk can affect the equilibrium between different enamide isomers and influence the approach of reagents. In reactions involving enamines derived from 2-substituted ketones, steric clashes can favor the formation of the less-substituted double-bond isomer. masterorganicchemistry.com For this compound, the methyl group can hinder the approach of electrophiles to the α-carbon and influence the facial selectivity of the attack. Studies on related systems have shown that increasing steric bulk at this position can significantly impact reaction rates and product distributions. beilstein-journals.orgiupac.org
Electronic Effects: The 2-methyl group is an electron-donating group (EDG) via induction. This property can influence the nucleophilicity of the enamide. By donating electron density, the methyl group can enhance the nucleophilicity of the α-carbon, although this effect is generally considered less dominant than the electronic contribution from the N-phenyl group's lone pair. iupac.org In some Sₙ2 reactions, the electronic effect of alkyl substituents can be more significant than their steric effect in determining reactivity trends. iupac.org
| Feature | Steric Influence of 2-Methyl Group | Electronic Influence of 2-Methyl Group |
| Reagent Approach | Hinders access to the α-carbon and the amide carbonyl. | Weakly enhances nucleophilicity of the α-carbon via induction. |
| Conformation | Influences the preferred rotameric state around the C-N bond. | Minor influence on the overall electronic distribution. |
| Reactivity | Can decrease reaction rates due to steric hindrance; influences stereoselectivity. | Can slightly increase the rate of electrophilic attack at the α-carbon. |
The N-phenyl group is a critical determinant of the chemical behavior of this compound, influencing both its ground-state conformation and its reactivity in various transformations.
Conformational Landscape: Tertiary enamides can exhibit axial chirality due to hindered rotation around the N-alkenyl bond. acs.org The size of the substituents on the nitrogen and the alkene are the most important factors controlling the rotational barrier. acs.orgunimore.it The N-phenyl group, in conjunction with the 2-methyl substituent, creates a sterically crowded environment that can lead to a significant barrier to rotation around the N-C(alkene) bond. acs.org Computational studies on related N-aryl enamides have shown that the molecule is often non-planar, with a notable torsional angle between the plane of the amide and the phenyl ring. beilstein-journals.orgunimore.it This twisting is a strategy to relieve steric strain. The equilibrium between different conformers (e.g., (E)-anti, (Z)-anti) is a key aspect of its structure. acs.orgunimore.it
Influence on Reaction Pathways: The N-phenyl group exerts both steric and electronic effects that guide reaction outcomes.
Electronic Effects: The nitrogen lone pair is delocalized into both the carbonyl group and the phenyl ring. This delocalization reduces the nucleophilicity of the enamide compared to an N-alkyl analogue but stabilizes the molecule. nih.gov The electronic nature of substituents on the phenyl ring can further modulate reactivity, although in some aza-Diels-Alder reactions, this influence has been found to be minimal compared to steric factors. beilstein-journals.org
Steric Effects: The phenyl group provides significant steric bulk that can direct the stereochemical course of reactions. For example, in cyclization reactions, the orientation of the phenyl group can dictate the facial selectivity of bond formation. beilstein-journals.org In reactions where the N-phenyl group itself participates, such as an intramolecular electrophilic aromatic substitution, its position relative to the reactive center is crucial. beilstein-journals.org
| Feature | Impact of N-Phenyl Group |
| Nucleophilicity | Reduces nucleophilicity via delocalization of the nitrogen lone pair. |
| Conformation | Creates a significant barrier to rotation around the N-C(alkene) bond, potentially leading to stable atropisomers. Induces a non-planar ground state. |
| Reaction Control | Sterically directs the approach of incoming reagents. Can participate in intramolecular cyclizations. |
| Stability | Stabilizes the enamide structure through resonance. |
Computational and Theoretical Investigations of Amide Systems: A Focus on this compound and Related Compounds
Introduction
The study of amides is of significant importance in organic chemistry and biochemistry due to the prevalence of the amide bond in natural and synthetic molecules. Understanding the electronic structure, reactivity, and conformational preferences of amides is crucial for predicting their chemical behavior and designing new molecules with desired properties. While experimental studies provide valuable data, computational and theoretical investigations offer a powerful complementary approach to gain deeper insights at the molecular level.
This article focuses on the computational and theoretical analysis of amides, with a specific interest in the compound This compound . However, a thorough review of the scientific literature reveals a scarcity of specific computational studies on this particular molecule. Therefore, to illustrate the application and utility of modern computational methods in understanding the properties of such amides, this article will draw upon detailed computational studies performed on a closely related and well-studied model compound, acetanilide (B955) (N-phenylacetamide) . Acetanilide shares the fundamental N-phenyl amide core with this compound, making it a relevant and instructive analogue for the purposes of this discussion. The principles and methodologies described herein for acetanilide are directly applicable to the theoretical investigation of this compound.
Computational and Theoretical Investigations
Mechanistic Elucidation via Computational Approaches
Computational chemistry has become an indispensable tool for investigating the complex reaction mechanisms of molecules like this compound. beilstein-journals.org Theoretical calculations, particularly those employing Density Functional Theory (DFT), allow for the detailed exploration of potential energy surfaces, the characterization of transient intermediates, and the determination of transition state energies. beilstein-journals.orgnih.gov This provides profound insights into reaction kinetics, thermodynamics, and selectivity that are often difficult to ascertain through experimental methods alone. nih.gov For N-arylalkenamides, computational studies have been pivotal in elucidating the mechanisms of key transformations such as transition-metal-catalyzed and radical-mediated cyclization reactions.
Transition-Metal-Catalyzed Cyclizations
The intramolecular Heck reaction, a palladium-catalyzed cyclization, is a common transformation for N-alkenyl anilides and related structures. Computational studies have been instrumental in understanding the mechanistic nuances of this reaction class. DFT calculations are frequently used to map out the entire catalytic cycle, which typically involves oxidative addition, alkene insertion (carbopalladation), β-hydride elimination, and reductive elimination. researchgate.net
For instance, a theoretical study on the intramolecular Heck reaction of N-allyl-2-iodo-aniline, a related N-aryl amide, utilized DFT calculations with the BP86 functional to investigate the reaction pathway. researchgate.net The study justified the preferential formation of the indole (B1671886) product and revealed that while the amide nitrogen does not control the regioselectivity, it can inhibit the reaction by forming a stable complex with the palladium catalyst under certain conditions. researchgate.net
In more complex systems, computational analysis can dissect the origins of stereoselectivity. Studies on the diastereoselective Heck cyclization to form spirocyclic oxindoles from N-aryl diamide (B1670390) precursors have shown how the choice of protecting groups influences the stereochemical outcome. nih.gov By calculating the energies of the transition states leading to different diastereomers, researchers can rationalize and predict the experimental observations. nih.gov
The table below summarizes representative findings from computational studies on Heck-type cyclizations of related N-alkenyl amide systems.
| Substrate Type | Computational Method | Key Mechanistic Insight | Reference |
| N-Allyl-2-iodo-aniline | DFT (BP86) | Nitrogen lone pair can trap the Pd catalyst, inhibiting the reaction. | researchgate.net |
| Disiloxy Ditriflate (Dianilide) | N/A (Implied DFT) | First spirocyclization occurred with moderate diastereoselection (approx. 86:14 mixture). | nih.gov |
| N-Protected Enamides | N/A (General Report) | 6-endo Heck cyclization provides access to 1,2-dihydroisoquinoline (B1215523) derivatives. | ntu.edu.sg |
Radical-Mediated Cyclizations
Radical cyclizations offer an alternative pathway for the transformation of unsaturated amides. The regiochemical outcome of these reactions (e.g., 5-exo vs. 6-endo cyclization) is a central question that computational methods are well-suited to address. Theoretical calculations can determine the activation energy barriers for competing pathways, thereby predicting the kinetically favored product. scirp.org
Similar investigations into the cyclization of N-centered radicals have provided detailed energy profiles. DFT calculations (e.g., at the B3LYP/6-31G(d) level) can compare the Gibbs free energies of the transition states for both 5-exo and 6-endo cyclizations, confirming which pathway is kinetically and thermodynamically favored. researchgate.net
The following table presents calculated activation energies for the cyclization of the parent 5-hexenyl radical, illustrating the typical preference for the 5-exo pathway.
| Reaction Pathway | Activation Energy (kcal/mol) | Reference |
| 5-Hexenyl Radical → Cyclopentylmethyl Radical (5-exo) | 7.6 | scirp.org |
| 5-Hexenyl Radical → Cyclohexyl Radical (6-endo) | 9.9 | scirp.org |
Other Computationally Studied Mechanisms
Beyond these common pathways, computational chemistry has been applied to understand other mechanistically distinct cyclization reactions. In selenium-induced cyclizations of 5-alkenylhydantoins, DFT studies have mapped the reaction pathway, identifying key intermediates like cyclic seleniranium cations. beilstein-journals.org The calculations supported a mechanism involving the anti-attack of the internal amide nucleophile on this intermediate as the key ring-closing step and successfully predicted the preference for the 5-exo product. beilstein-journals.org
In another example, the acid-catalyzed cyclization of phthalanilic acid to form an imide was investigated at the MP2 level of theory. mdpi.com These calculations highlighted the crucial role of an explicit acetic acid molecule, which was shown to act as a bifunctional catalyst, facilitating the reaction by serving as a proton shuttle in a double proton transfer process within a cyclic hydrogen-bonded complex. mdpi.com This level of detail about the role of solvent or catalyst molecules is a unique strength of computational mechanistic elucidation.
Derivatization and Structural Modifications for Functional Diversification
Modifications at the Amide Nitrogen and Aromatic Ring
The amide linkage and its N-phenyl substituent serve as key sites for structural modification, enabling the modulation of the compound's properties. Research has explored substitutions on both the nitrogen atom and the aromatic ring.
One common modification involves the N-acetylation of related N-phenylalkenylamines to produce the corresponding acetamides. For instance, various N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides have been synthesized and characterized. scielo.org.co Another approach involves the introduction of different substituents directly onto the amide nitrogen. An example is the synthesis of N-ethoxy-2-methyl-2-phenylhex-5-enamide, which alters the electronic and steric environment around the amide bond. nih.gov Furthermore, N-methylation has been documented in related structures, such as 2-cyano-4,4,5,5,6,6,6-heptafluoro-3-hydroxy-N-methyl-N-phenylhex-2-enamide, indicating that alkylation of the amide nitrogen is a viable synthetic route. mdpi.com
Modifications to the phenyl ring are also crucial for tuning electronic properties. The introduction of a sulfamoyl group at the para-position of the phenyl ring, as seen in 2-Methyl-N-(4-sulfaMoyl-phenyl)-acrylamide, demonstrates how electron-withdrawing groups can be incorporated. chemicalbook.com Such substitutions can influence the reactivity of the entire molecule, including the amide bond's rotational barrier and the potential for intramolecular interactions. scielo.org.co
| Derivative Name | Modification Site | Specific Modification | Reference |
|---|---|---|---|
| N-Ethoxy-2-methyl-2-phenylhex-5-enamide | Amide Nitrogen | Substitution of Phenyl with Ethoxy Group | nih.gov |
| 2-Cyano-4,4,5,5,6,6,6-heptafluoro-3-hydroxy-N-methyl-N-phenylhex-2-enamide | Amide Nitrogen | N-methylation | mdpi.com |
| 2-Methyl-N-(4-sulfaMoyl-phenyl)-acrylamide | Aromatic Ring | Addition of a para-sulfamoyl group | chemicalbook.com |
| N-Phenyl-N-(1-phenylhex-5-en-1-yl)acetamide | Amide Nitrogen | N-acetylation of the parent amine | scielo.org.co |
Functionalization of the Alkene Moiety
The terminal alkene in 2-Methyl-N-phenylhex-5-enamide is a versatile functional group for a variety of chemical transformations. These reactions allow for the introduction of new functionalities and the construction of more complex molecular architectures.
One significant transformation is the oxidation of the alkene. A copper(II)-based catalytic system has been successfully used to convert alkene-tethered amides into cyclic imides, proceeding through the cleavage of the C=C bond. rsc.orgresearchgate.net This method provides a direct route to five-membered ring systems, which are common motifs in pharmaceuticals. researchgate.net
Another key functionalization is hydrodisulfuration. A nickel-catalyzed migratory hydrodisulfuration of N-phenylhex-5-enamide has been demonstrated, resulting in the formation of a carbon-disulfur bond at the γ-position relative to the carbonyl group. wiley.com This reaction showcases the ability to achieve remote functionalization by leveraging a "chain walking" process along the alkyl chain. wiley.com Furthermore, dual photoredox and nickel catalysis has enabled the carboacylation of the olefin, where an acyl group and another carbon-based group are added across the double bond. rsc.org
| Reaction Type | Key Reagents/Catalyst | Resulting Functional Group/Structure | Reference |
|---|---|---|---|
| Oxidative Cyclization | Cu(II) salts with nitrogen-containing ligands, O₂ | Cyclic Imide | rsc.orgresearchgate.net |
| Migratory Hydrodisulfuration | Nickel dibromide⋅diglyme complex, (MeO)₃SiH | Alkyl Disulfide (at γ-position) | wiley.com |
| Amidoacylation | Photoredox catalyst (e.g., 4-CzIPN), Nickel catalyst (e.g., Ni(phen)Cl₂) | 1,2-Carboacylation Product | rsc.org |
| Alkene Difunctionalization | Palladium Catalyst | Polycyclic Nitrogen Heterocycles | umich.edu |
Introduction of Chiral Auxiliaries and Stereodirecting Groups
Controlling the stereochemistry of this compound and its derivatives is essential for applications where specific enantiomers are required. This is achieved by employing chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com
Chiral auxiliaries work by creating a diastereomeric intermediate that biases the approach of reagents to one face of the molecule over the other. researchgate.net Well-known examples of chiral auxiliaries applicable to amide synthesis include oxazolidinones (Evans auxiliaries) and camphorsultam. researchgate.netsioc-journal.cn These auxiliaries are typically derived from inexpensive natural sources and can be removed and recycled after the desired stereocenter has been established. sigmaaldrich.comresearchgate.net For instance, Evans auxiliaries are effective in controlling the stereoselectivity of Michael additions to α,β-unsaturated carbonyl compounds. sioc-journal.cn The SuperQuat family of auxiliaries, a modification of the Evans type, offers enhanced diastereofacial selectivity due to conformational constraints imposed by gem-dimethyl substitution. rsc.org
A specific example in a related structure is the synthesis of (1'S,2'S,3S)-N-(2'-hydroxy-1'-methyl-2'-phenylethyl)-N-methyl-3-phenylhex-4-enamide. lookchem.com The N-(2'-hydroxy-1'-methyl-2'-phenylethyl) group is derived from pseudoephedrine, a common and effective chiral auxiliary that directs the stereochemistry of reactions at the α-carbon of the amide. wikipedia.org
| Chiral Auxiliary Type | Example Structure/Class | Typical Application | Reference |
|---|---|---|---|
| Oxazolidinones | Evans Auxiliaries (e.g., 4-benzyl-2-oxazolidinone) | Asymmetric alkylations, aldol (B89426) reactions, Michael additions | sigmaaldrich.comsioc-journal.cn |
| Camphor Derivatives | Camphorsultam | Asymmetric Diels-Alder, alkylations, and aldol reactions | researchgate.net |
| Amino Alcohols | Pseudoephedrine | Asymmetric alkylation of amide enolates | wikipedia.org |
| Binaphthyl Derivatives | 1,1'-Binaphthyl-2,2'-diol (BINOL) | Asymmetric synthesis of terpenes | wikipedia.org |
| Sulfinamides | tert-Butanesulfinamide | Synthesis of chiral amines | wikipedia.org |
Synthesis of Analogues with Tunable Electronic and Steric Properties
The synthesis of analogues of this compound with tailored electronic and steric profiles is a primary goal of derivatization. By systematically altering substituents, chemists can fine-tune the molecule's reactivity, conformation, and potential for intermolecular interactions.
Steric properties can be adjusted by modifying the substituents at the α-carbon. Research has demonstrated the synthesis of analogues such as N-Ethoxy-2-ethyl-2-phenylhex-5-enamide and N-Ethoxy-2,2-diphenylhex-5-enamide. nih.gov The progressive increase in bulk from a methyl to an ethyl to a diphenyl group at the C2 position significantly alters the steric hindrance around the amide core, which can influence reaction rates and selectivity.
Electronic properties are effectively tuned by introducing electron-donating or electron-withdrawing groups onto the N-phenyl ring. A nickel-catalyzed reaction has shown tolerance for a wide array of para-, meta-, and ortho-substituents on the aromatic ring of related amides, allowing for the synthesis of a library of analogues with varied electronic characteristics. wiley.com The synthesis of heavily fluorinated derivatives, such as 2-cyano-4,4,5,5,6,6,6-heptafluoro-3-hydroxy-N-methyl-N-phenylhex-2-enamide, represents an extreme modification of electronic properties, as the fluorine atoms are strongly electron-withdrawing. mdpi.com These modifications can dramatically affect properties like acidity, basicity, and susceptibility to nucleophilic or electrophilic attack.
| Analogue | Modification | Tunable Property | Reference |
|---|---|---|---|
| N-Ethoxy-2-ethyl-2-phenylhex-5-enamide | Ethyl group at C2 | Steric | nih.gov |
| N-Ethoxy-2,2-diphenylhex-5-enamide | Two phenyl groups at C2 | Steric | nih.gov |
| 2-Cyano-4,4,5,5,6,6,6-heptafluoro-3-hydroxy-N-methyl-N-phenylhex-2-enamide | Heptafluoro substitution | Electronic | mdpi.com |
| N-phenylhex-5-enamide derivatives with substituted aryl rings | Substituents (e.g., OMe, Cl) on the N-phenyl ring | Electronic | wiley.com |
Applications in Advanced Organic Synthesis
Role as Versatile Building Blocks for Complex Molecular Architectures
The molecular structure of 2-Methyl-N-phenylhex-5-enamide makes it an ideal starting material for synthesizing a variety of more complex molecules, particularly those containing nitrogen.
Nitrogen-containing heterocycles are a cornerstone of many pharmaceuticals and biologically active compounds. nih.gov The structure of this compound is well-suited for intramolecular reactions that form rings, leading to the creation of these important molecular skeletons. nih.govorganic-chemistry.org For example, the terminal alkene and the amide group can react with each other under specific conditions to form a new ring structure. This process, known as cyclization, is a powerful tool in organic synthesis. uv.es
Research on analogous alkene-tethered amides has demonstrated that copper-based catalytic systems can facilitate the formation of cyclic imides. rsc.orgresearchgate.net In these reactions, the double bond is cleaved and new carbon-nitrogen bonds are formed, creating a five- or six-membered ring. rsc.orgresearchgate.net While not directly studying this compound, these findings suggest its potential to undergo similar transformations to yield valuable heterocyclic structures.
Lactams, which are cyclic amides, and imides, which have two acyl groups attached to a nitrogen atom, are important functional groups found in many bioactive molecules, including antibiotics like penicillin. dokumen.pub The synthesis of these structures often involves the cyclization of linear precursors. rsc.org
Studies on similar N-alkoxy amides have shown that they can be converted into cyclic imides through copper-catalyzed oxygenation. rsc.org This process involves the cleavage of the carbon-carbon double bond and the formation of a new ring structure containing the nitrogen atom. rsc.org The reaction conditions for these transformations are typically optimized to achieve high yields. For instance, the choice of copper salt, ligand, and solvent can significantly impact the efficiency of the reaction.
Table 1: Representative Conditions for Copper-Catalyzed Cyclization of Alkene-Tethered Amides
| Catalyst System | Oxidant | Temperature | Typical Products | Reference |
|---|---|---|---|---|
| Cu(acac)₂ / neocuproine (B1678164) | O₂ | 100 °C | Succinimide derivatives | rsc.org |
| CuF₂ | O₂ | 100 °C | Glutarimide derivatives | rsc.org |
This table is illustrative and based on reactions of analogous compounds.
Given its structure, this compound is a prime candidate for similar synthetic strategies to produce substituted lactams and imides. The presence of the methyl group at the alpha-position could influence the stereochemical outcome of such cyclizations, offering a route to chiral products.
Utility in Stereoselective Carbon-Carbon Bond Formations
The creation of carbon-carbon bonds in a controlled, three-dimensional manner, known as stereoselective synthesis, is a major goal of modern organic chemistry. nih.govtechnion.ac.il This control is crucial for the synthesis of complex molecules where specific stereochemistry is required for biological activity.
The structure of this compound contains a chiral center at the carbon atom bearing the methyl group. This inherent chirality can be used to direct the formation of new stereocenters during a chemical reaction. Methodologies for the stereoselective synthesis of related structures, such as trisubstituted enamides, have been developed, allowing for the selective formation of either the (E)- or (Z)-isomer by carefully choosing the reaction conditions.
Furthermore, the terminal alkene in this compound can participate in a variety of carbon-carbon bond-forming reactions, including Heck vinylation, which couples the alkene with another molecule to form a diene. mdpi.com The stereochemical outcome of such reactions can often be controlled by the choice of catalyst and reaction conditions.
Participation in Cascade and Tandem Reaction Sequences
Cascade reactions, also known as tandem or domino reactions, are processes where multiple chemical transformations occur in a single step without the need to isolate intermediate compounds. wikipedia.orgrsc.org These reactions are highly efficient as they save time and resources, and often lead to a significant increase in molecular complexity in a single operation. wikipedia.org20.210.105
The structure of this compound is well-suited for initiating cascade sequences. For example, a reaction could be initiated at the terminal alkene, which then triggers a subsequent cyclization involving the amide group. Such a sequence could rapidly generate complex, polycyclic structures from a relatively simple starting material. The concept of using a single event to trigger a series of bond-forming events is a powerful strategy in the total synthesis of natural products. 20.210.105
Research on related systems has shown that intramolecular cyclizations of similar enamides can be part of a catalytic cycle for more complex transformations. These reactions can be initiated by light or other stimuli, leading to the formation of radical intermediates that then undergo further reactions. The potential for this compound to participate in such cascade reactions makes it a valuable tool for the efficient construction of intricate molecular architectures.
Future Research Directions and Emerging Perspectives
Development of Next-Generation Catalytic Systems for Synthesis
The synthesis of amides, including 2-Methyl-N-phenylhex-5-enamide, has traditionally relied on methods that often require harsh conditions and produce significant waste. scispace.com The development of advanced catalytic systems is paramount to overcoming these limitations. Future research is anticipated to focus on several key areas:
Earth-Abundant Metal Catalysis: While precious metals have demonstrated efficacy, there is a growing emphasis on developing catalysts based on earth-abundant and less toxic metals such as iron, copper, and nickel. rsc.org For instance, copper-catalyzed systems have shown promise in the amidation of C-H bonds. beilstein-journals.org A notable example involves the use of Cu(II) salts with nitrogen-containing ligands for the cyclization of alkene-tethered amides, a reaction class to which this compound belongs. rsc.orgnih.gov Future work will likely involve designing more sophisticated ligand architectures to enhance the catalytic activity and selectivity of these metals, enabling milder reaction conditions and broader substrate scopes. rsc.org
Organoboron Catalysis: Boron-based catalysts, such as boric acid and various boronic acids, have emerged as effective promoters for direct amidation reactions. rsc.org These catalysts are attractive due to their low toxicity and stability. Research is geared towards developing more active organoboron catalysts that can operate at lower catalytic loadings and facilitate the synthesis of sterically hindered or electronically challenging amides. scispace.comrsc.org For the synthesis of this compound, this could translate to more efficient coupling of the corresponding carboxylic acid and aniline (B41778) precursors.
Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes in synthesis offers unparalleled selectivity and operates under environmentally benign aqueous conditions. manchester.ac.uk While still a developing area for general amide synthesis, biocatalysis presents a significant opportunity. rsc.org A futuristic approach involves merging enzymatic catalysis with chemocatalysis in a one-pot system. manchester.ac.uk For example, a nitrile hydratase could potentially be combined with a metal catalyst to construct the amide bond of this compound from precursor nitriles and anilines, offering an orthogonal and highly efficient synthetic route. manchester.ac.uk
| Catalyst Type | Potential Advantages for this compound Synthesis | Research Focus |
| Earth-Abundant Metals (Cu, Fe, Ni) | Cost-effective, low toxicity, potential for novel C-H activation pathways. rsc.orgbeilstein-journals.org | Ligand design, improving catalyst stability and turnover numbers. rsc.org |
| Organoboron Catalysts | Low toxicity, stability, promotion of direct amidation. scispace.comrsc.org | Development of more active catalysts for lower loadings and broader scope. rsc.org |
| Biocatalysts/Chemoenzymatic Systems | High selectivity, green reaction conditions, novel synthetic disconnections. manchester.ac.ukrsc.org | Enzyme discovery and engineering, integration with chemical catalysts. manchester.ac.ukrsc.org |
Exploration of Novel Reactivity Manifolds and Transformations
The presence of both an amide and a terminal alkene functionality in this compound opens the door to a wide array of chemical transformations. Future research will likely focus on uncovering novel reactivity patterns beyond simple amide bond formation.
Enamide-Mediated Cyclizations: Enamides are versatile intermediates in the synthesis of N-heterocycles. beilstein-journals.org Although this compound is not a conjugated enamide, its isomerization to the corresponding enamide under catalytic conditions could be a gateway to complex molecular architectures. organic-chemistry.org Subsequent intramolecular cyclization reactions, such as tandem cyclization/Pictet-Spengler type reactions, could be explored to construct polycyclic frameworks. beilstein-journals.org
C-H Activation and Functionalization: The field of C-H activation offers a powerful strategy for streamlining synthesis by avoiding pre-functionalized starting materials. acs.org For this compound, research could target the selective activation of allylic or other aliphatic C-H bonds. Amide groups are known to act as directing groups in such transformations, facilitating the introduction of new functional groups at specific positions. thieme-connect.com This could lead to the synthesis of a diverse library of derivatives from a common precursor.
Photoredox and Electrochemical Synthesis: Light-induced and electrochemical methods are gaining traction as sustainable tools in organic synthesis. bohrium.comrsc.org Photoinduced reactions can generate carbamoyl (B1232498) radicals from amides, which can then participate in various addition and coupling reactions. bohrium.com Similarly, electrosynthesis can be employed for both the formation and transformation of amides under mild conditions, often avoiding the need for chemical oxidants or reductants. rsc.org Applying these techniques to this compound could unlock new reaction pathways, such as radical-mediated cyclizations or cross-couplings.
Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery
Computational chemistry is becoming an indispensable tool in modern synthetic chemistry. For this compound, advanced computational modeling can provide deep insights and predictive power in several areas:
Catalyst Design and Optimization: Density Functional Theory (DFT) calculations can be used to model catalyst-substrate interactions, elucidate reaction mechanisms, and predict the effect of ligand modifications on catalytic activity and selectivity. This in-silico approach can accelerate the development of next-generation catalysts for amide synthesis by prioritizing experimental efforts on the most promising candidates.
Reaction Pathway Prediction: Computational models can be employed to explore the energy landscapes of potential reactions involving this compound. This can help in predicting the feasibility of novel transformations and identifying the optimal conditions to favor a desired reaction pathway over competing side reactions. For instance, modeling could predict the regioselectivity of a C-H activation reaction or the stereochemical outcome of a cyclization.
Mechanism Elucidation: Understanding the detailed mechanism of a reaction is crucial for its optimization and broader application. Computational studies can map out the entire catalytic cycle, identify key intermediates and transition states, and rationalize experimentally observed outcomes. For complex, multi-step reactions, this level of mechanistic detail is often inaccessible through experimental means alone.
| Computational Application | Impact on this compound Research |
| Catalyst Design | Rational design of more efficient and selective catalysts for its synthesis. |
| Reaction Prediction | Identification of novel, synthetically viable transformations. |
| Mechanism Elucidation | Deeper understanding of reaction pathways to improve yields and selectivity. |
Integration with Sustainable and Green Chemistry Methodologies for Amide Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. sphinxsai.com The synthesis and subsequent transformations of this compound provide a platform to implement and advance these principles.
Atom Economy and Waste Reduction: Future synthetic strategies will prioritize atom economy, aiming to incorporate the maximum number of atoms from the reactants into the final product. sphinxsai.com Catalytic direct amidation, which ideally produces only water as a byproduct, is a prime example of an atom-economical process. scispace.com The development of such methods for this compound synthesis will be a key research goal.
Use of Greener Solvents and Renewable Feedstocks: A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents. sphinxsai.comacs.org Research into performing the synthesis of this compound in aqueous media, perhaps using surfactant technology, is a promising avenue. acs.org Furthermore, exploring synthetic routes that utilize starting materials derived from renewable feedstocks is a long-term goal for enhancing the sustainability of the entire chemical process. sphinxsai.com
Energy Efficiency and Process Intensification: The adoption of technologies like continuous flow chemistry can lead to more energy-efficient and scalable processes. acs.org For the synthesis of this compound, flow reactors could enable better control over reaction parameters, reduce reaction times, and facilitate safer handling of reactive intermediates. acs.org This approach aligns with the green chemistry principle of designing for energy efficiency. sphinxsai.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
